An In-depth Technical Guide to Propargyl-PEG5-CH2CO2-NHS: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Propargyl-PEG5-CH2CO2-NHS: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG5-CH2CO2-NHS is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation, particularly for the development of advanced therapeutics and diagnostics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This molecule incorporates three key functional components: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and a hydrophilic pentaethylene glycol (PEG5) spacer.[1][2][3] The PEG spacer enhances aqueous solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.[1][4]
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propargyl-PEG5-CH2CO2-NHS, complete with detailed experimental protocols and quantitative data to facilitate its effective use in research and development.
Chemical Structure and Properties
Propargyl-PEG5-CH2CO2-NHS is an amine-reactive linker containing an alkyne moiety. The NHS ester reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amide bond.[5] The propargyl group provides a reactive handle for click chemistry, allowing for the efficient and specific conjugation of azide-containing molecules.[1] The PEG5 spacer improves the overall solubility and pharmacokinetic properties of the resulting conjugate.[4]
Chemical Structure:
Caption: Chemical structure of Propargyl-PEG5-CH2CO2-NHS.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅NO₉ | [6] |
| Molecular Weight | 387.4 g/mol | [6] |
| CAS Number | 1161883-51-7 | [6] |
| Appearance | Colorless to light brown viscous liquid | [1] |
| Purity | Typically >95-98% | [7] |
| Solubility | Soluble in DMSO, DCM, DMF | [1][6] |
| Storage Conditions | -20°C, desiccated and protected from light | [1][6] |
Applications in Bioconjugation
The dual reactivity of Propargyl-PEG5-CH2CO2-NHS enables a versatile, two-step conjugation strategy, which is fundamental to its application in creating complex bioconjugates.[2]
-
Antibody-Drug Conjugates (ADCs): This linker is instrumental in the development of ADCs, where a cytotoxic drug is attached to a monoclonal antibody that targets a specific tumor antigen.[5]
-
PROTACs: In the development of PROTACs, this molecule can serve as the linker connecting a target protein ligand to an E3 ubiquitin ligase ligand, leading to the degradation of the target protein.
-
Protein Labeling and Functionalization: It is widely used to introduce an alkyne handle onto proteins and other biomolecules for subsequent modification with fluorescent dyes, biotin, or other reporter molecules.[5]
Experimental Protocols
The following are detailed methodologies for the two primary reactions involving Propargyl-PEG5-CH2CO2-NHS. These protocols are general guidelines and may require optimization for specific applications.
Protocol 1: NHS Ester Conjugation to a Primary Amine-Containing Protein (e.g., Antibody)
This protocol describes the first step in a two-step conjugation workflow: the attachment of the linker to a biomolecule.[5]
Materials:
-
Protein of interest (e.g., antibody)
-
Propargyl-PEG5-CH2CO2-NHS
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.5, 0.1 M sodium bicarbonate buffer pH 8.3-8.5)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the chosen amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), which would compete with the reaction.
-
Reagent Preparation: Immediately before use, dissolve Propargyl-PEG5-CH2CO2-NHS in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and should not be stored in solution.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the Propargyl-PEG5-CH2CO2-NHS stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against a suitable storage buffer.
Caption: Experimental workflow for NHS ester conjugation.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-functionalized molecule from Protocol 1 and an azide-containing molecule.[5]
Materials:
-
Propargylated protein from Protocol 1
-
Azide-containing molecule of interest
-
Degassed buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Freshly prepared sodium ascorbate stock solution (e.g., 100 mM in water)
-
Purification equipment (e.g., size-exclusion chromatography)
Procedure:
-
Reaction Setup: In a reaction tube, combine the propargylated protein and the azide-containing molecule (typically at a 1:2 to 1:10 molar ratio of alkyne to azide) in the degassed buffer.
-
Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ stock solution with the ligand stock solution.
-
Reaction Initiation: Add the pre-mixed catalyst solution to the reaction mixture containing the alkyne and azide.
-
Reduction: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.
-
Purification: Upon completion, purify the final conjugate using a suitable method like size-exclusion chromatography to remove excess reagents and byproducts.
Caption: Experimental workflow for CuAAC click chemistry.
Quantitative Data for Reaction Optimization
The following tables summarize key quantitative parameters for the NHS ester and CuAAC reactions to guide experimental design. Note: The data presented below is for the structurally similar Propargyl-PEG4-CH2CO2-NHS and should be used as a guideline for optimizing reactions with the PEG5 variant.[8]
Table 1: Reaction Parameters for NHS Ester Conjugation [8]
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal pH is ~8.3. Lower pH decreases the reaction rate; higher pH increases NHS ester hydrolysis. |
| Temperature | 4°C - Room Temperature | Lower temperatures can minimize side reactions and protein degradation. |
| Reaction Time | 30 minutes - 4 hours | Dependent on temperature, pH, and reactant concentrations. |
| Molar Excess of NHS Ester | 5 - 20 fold | Higher excess may be needed for dilute protein solutions. |
Table 2: Reaction Parameters for CuAAC (Click Chemistry) [8]
| Parameter | Recommended Range | Notes |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1 - 4 hours | Can be faster depending on the specific reactants and catalyst concentration. |
| Catalyst | Copper(I) | Typically generated in situ from CuSO₄ and a reducing agent. |
Signaling Pathways and Logical Relationships
The utility of Propargyl-PEG5-CH2CO2-NHS is rooted in its ability to link different molecular entities, thereby creating novel functionalities. The following diagram illustrates the logical relationship in the creation of an Antibody-Drug Conjugate.
Caption: Logical workflow for ADC synthesis.
Conclusion
Propargyl-PEG5-CH2CO2-NHS is a versatile and highly effective heterobifunctional crosslinker for advanced bioconjugation applications. Its well-defined structure, combining an amine-reactive NHS ester, a click-ready propargyl group, and a beneficial PEG spacer, provides researchers with a robust tool for the development of sophisticated biomolecules. By understanding its chemical properties and following optimized experimental protocols, scientists can leverage this reagent to advance the frontiers of drug delivery, diagnostics, and proteomics.
References
- 1. Propargyl-PEG5-CH2CO2-NHS CAS#: 1161883-51-7 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Propargyl-PEG5-CH2CO2-NHS, 1161883-51-7 | BroadPharm [broadpharm.com]
- 7. glycomindsynth.com [glycomindsynth.com]
- 8. benchchem.com [benchchem.com]
